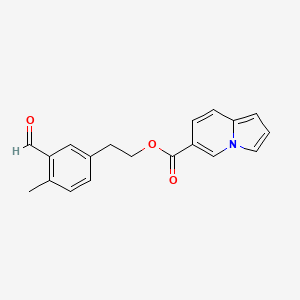
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Diphenylphosphino)cyclohexanamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amine and phosphine groups.
Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group of cyclohexanol is converted to an amine group through a reaction with ammonia or an amine source.
Phosphination: The amine group is then reacted with diphenylphosphine to introduce the phosphine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds, often with increased hydrogen content.
Substitution: Substituted amines or phosphines, depending on the electrophile used.
科学研究应用
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (1R,2S)-2-(Diphenylphosphino)cyclohexanamine involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts, creating a chiral environment that promotes enantioselective transformations. The molecular targets and pathways involved depend on the specific catalytic reaction being facilitated.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(Diphenylphosphino)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
(1R,2S)-2-(Diphenylphosphino)cyclohexanone: Similar structure but with a carbonyl group instead of an amine.
Uniqueness
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine is unique due to its combination of amine and phosphine groups, which allows it to participate in a wider range of reactions compared to its analogs. This dual functionality enhances its versatility as a chiral ligand in asymmetric synthesis.
属性
分子式 |
C18H22NP |
|---|---|
分子量 |
283.3 g/mol |
IUPAC 名称 |
(1R,2S)-2-diphenylphosphanylcyclohexan-1-amine |
InChI |
InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18+/m1/s1 |
InChI 键 |
ZATLZEHZPXYMFE-MSOLQXFVSA-N |
手性 SMILES |
C1CC[C@@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)




![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
![12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12931424.png)
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B12931425.png)




